2-(4-Boc-哌嗪基)-2-(3-三氟甲基苯基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

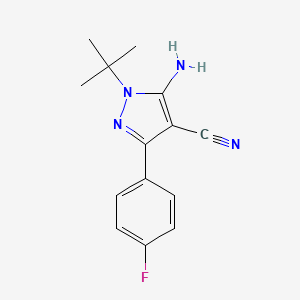

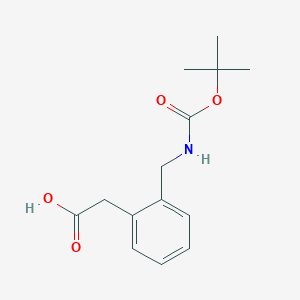

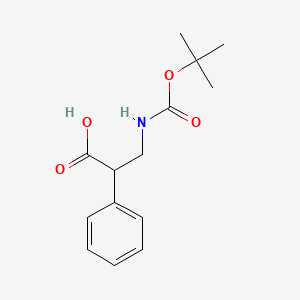

The compound "2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid" is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are widely recognized in the pharmaceutical industry for their biological activity and are commonly used in FDA-approved drugs. The specific compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protective group and a trifluoromethyl-phenyl moiety, which suggests potential for increased chemical stability and biological activity .

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and the potential for stereoselectivity. For instance, a six-step synthesis process has been used to transform chiral amino acids into 3-substituted piperazine-2-acetic acid esters, which can then be separated into single stereoisomers . Additionally, the synthesis of novel piperazine derivatives has been achieved through stereoselective diazotization, esterification, and subsequent reactions with chloroacetyl chloride and N-Boc piperazine, followed by deprotection of the Boc group . These methods highlight the intricate processes required to produce specific piperazine-based compounds with desired structural and stereochemical properties.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. The presence of substituents on the nitrogen atoms of the piperazine ring or the carbon atoms can significantly influence the compound's properties. For example, the introduction of a fluorine-substituted tert-butoxycarbonyl group has been shown to lead to potent inhibitory activities in enzyme and cell-based assays . The molecular structure of these compounds is supported by spectral and analytical data, ensuring the correct stereochemistry and functional groups are present for the desired biological activity .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including amidation catalyzed by boronic acids. The ortho-substituent on the boronic acid is critical in preventing the coordination of amines, thus accelerating the amidation process . This reaction is particularly relevant for the synthesis of peptides and can be applied to the synthesis of piperazine derivatives by facilitating the formation of amide bonds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by their molecular structure. The introduction of trifluoromethyl groups can increase the compound's lipophilicity, potentially improving its oral bioavailability and metabolic stability . The Boc group is known for its acid stability, making it a suitable protective group for the synthesis of sensitive molecules . These properties are essential for the development of pharmaceutical compounds, as they affect the compound's solubility, stability, and overall pharmacokinetic profile.

科学研究应用

新化合物的合成

- 研究人员已经探索使用类似于 2-(4-Boc-哌嗪基)-2-(3-三氟甲基苯基)乙酸的衍生物来合成新化合物。例如,Acharyulu 等人。(2009) 合成了新的 2-(2-(4-((3,4-二氢-4-氧代-3-芳基喹唑啉-2-基)甲基)哌嗪-1-基)乙酰氧基)-2-苯基乙酸酯,突出了此类化合物在化学合成中的效用 (Acharyulu et al., 2009)。

酰胺和酯类的开发

- Schön 和 Kisfaludy (2009) 描述了氨基琥珀酰肽的形成及其在中性介质中转化为哌嗪-2,5-二酮衍生物,这提供了对哌嗪衍生物在酰胺和酯类开发中的化学行为和潜在应用的见解 (Schön & Kisfaludy, 2009)。

在药物化学中的应用

- Lau 等人。(2002) 描述了受保护的 2-取代 4-氧代哌啶衍生物的大规模手性合成,证明了哌嗪及其衍生物在药物化学和药物设计中的相关性 (Lau et al., 2002)。

抗组胺研究

- Arlette (1991) 讨论了西替利嗪(一种哌嗪抗组胺药),突出了哌嗪衍生物在过敏治疗中的治疗潜力 (Arlette, 1991)。

催化应用

- Wang、Lu 和 Ishihara (2018) 探索了 2,4-双(三氟甲基)苯基硼酸在催化羧酸和胺之间脱水缩合中的应用,展示了此类化合物在催化过程中的多功能性 (Wang, Lu, & Ishihara, 2018)。

属性

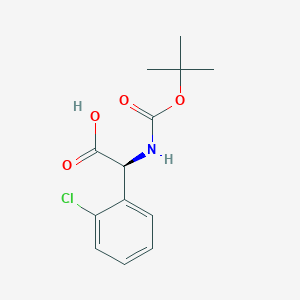

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-[3-(trifluoromethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23F3N2O4/c1-17(2,3)27-16(26)23-9-7-22(8-10-23)14(15(24)25)12-5-4-6-13(11-12)18(19,20)21/h4-6,11,14H,7-10H2,1-3H3,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDAYHHAPFFLENF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC(=CC=C2)C(F)(F)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10376107 |

Source

|

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Boc-piperazinyl)-2-(3-trifluoromethyl-phenyl)acetic acid | |

CAS RN |

885274-26-0 |

Source

|

| Record name | 4-[(1,1-Dimethylethoxy)carbonyl]-α-[3-(trifluoromethyl)phenyl]-1-piperazineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885274-26-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(tert-Butoxycarbonyl)piperazin-1-yl][3-(trifluoromethyl)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10376107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B1271931.png)